An In-Depth Technical Guide to 3-Cyclopropyl-N-methylaniline: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to 3-Cyclopropyl-N-methylaniline: A Versatile Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropyl-N-methylaniline is an aromatic amine that has garnered interest in the fields of medicinal chemistry and organic synthesis. Its structure, which combines a cyclopropyl ring and an N-methylaniline moiety, offers a unique combination of steric and electronic properties. The cyclopropyl group, a three-membered carbocycle, is a well-regarded bioisostere in drug design, often introduced to enhance metabolic stability, binding affinity, and potency of drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of 3-Cyclopropyl-N-methylaniline, with a focus on its utility for professionals in drug discovery and development.
Chemical and Physical Properties
3-Cyclopropyl-N-methylaniline is a substituted aniline with the chemical formula C₁₀H₁₃N. Below is a summary of its key identifiers and physical properties.
| Property | Value |
| CAS Number | 1260743-53-0 |
| Molecular Formula | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol |
| IUPAC Name | 3-cyclopropyl-N-methylaniline |
| Appearance | Liquid |
| Purity | Typically ≥95% |
Synthesis of 3-Cyclopropyl-N-methylaniline
The synthesis of 3-Cyclopropyl-N-methylaniline can be approached through several general strategies for the formation of N-alkylanilines. Common methods include the direct methylation of the corresponding aniline or the formation of the cyclopropyl-aryl bond.
One plausible synthetic route involves the N-methylation of 3-cyclopropylaniline. Various methylating agents can be employed, such as dimethyl sulfate or methyl iodide.[2] An alternative approach could involve the reaction of a nitrosoarene with a corresponding boronic acid.[3]
Below is a representative, step-by-step protocol for the synthesis of 3-Cyclopropyl-N-methylaniline via reductive amination, a common and efficient method for N-alkylation.
Experimental Protocol: Synthesis via Reductive Amination
Step 1: Formation of the Imine Intermediate
-
To a solution of 3-cyclopropylaniline (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add paraformaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Reduction of the Imine
-
Once the imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the reaction mixture. Control the addition rate to manage any effervescence.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Cyclopropyl-N-methylaniline.
Caption: Proposed synthetic workflow for 3-Cyclopropyl-N-methylaniline.
Spectroscopic Analysis and Characterization
| Technique | Predicted Spectral Data |
| ¹H NMR | * Aromatic Protons (4H): Multiplets in the range of δ 6.5-7.2 ppm. The substitution pattern will lead to distinct coupling patterns. |
| * N-H Proton (if present, 1H): A broad singlet, which may be exchangeable with D₂O, typically in the range of δ 3.5-4.5 ppm. For the target N-methyl compound, this peak should be absent. | |
| * N-Methyl Protons (3H): A sharp singlet around δ 2.7-2.9 ppm.[4] | |
| * Cyclopropyl Methine Proton (1H): A multiplet in the upfield region, likely around δ 0.8-1.2 ppm. | |
| * Cyclopropyl Methylene Protons (4H): Multiplets in the upfield region, likely between δ 0.5-1.0 ppm. | |
| ¹³C NMR | * Aromatic Carbons: Signals in the range of δ 110-150 ppm. The carbon attached to the nitrogen will be the most downfield. |
| * N-Methyl Carbon: A signal around δ 30-35 ppm.[4] | |
| * Cyclopropyl Carbons: Signals in the upfield region, typically between δ 5-15 ppm. | |
| IR Spectroscopy | * N-H Stretch (if secondary amine): A sharp to medium absorption around 3400 cm⁻¹.[6] |
| * Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹. | |
| * Aliphatic C-H Stretch (Methyl & Cyclopropyl): Absorptions just below 3000 cm⁻¹. | |
| * C=C Aromatic Ring Stretch: Absorptions in the range of 1500-1600 cm⁻¹. | |
| * C-N Stretch: An absorption in the range of 1250-1350 cm⁻¹. | |
| Mass Spectrometry | * [M]⁺: The molecular ion peak would be expected at m/z = 147. |
Reactivity and Applications in Drug Discovery
3-Cyclopropyl-N-methylaniline is a valuable building block in organic synthesis, particularly for the construction of novel pharmaceutical agents.[7][8] The cyclopropyl moiety is often employed as a bioisosteric replacement for other groups to improve the pharmacokinetic and pharmacodynamic properties of a molecule.[1]
The aniline scaffold itself is a common feature in many approved drugs.[9] The N-methyl and 3-cyclopropyl substituents can be strategically utilized to fine-tune the biological activity of a lead compound. The cyclopropyl group can also influence the conformation of the molecule, potentially leading to enhanced binding to a biological target.
The N-cyclopropyl aniline functionality exhibits interesting reactivity. Under certain oxidative conditions, such as with nitrous acid, N-cyclopropylanilines can undergo selective cleavage of the cyclopropyl group.[10] This reactivity has been used to probe reaction mechanisms involving single-electron transfer (SET) processes.
Caption: Use of 3-Cyclopropyl-N-methylaniline in drug discovery.
Safety and Handling
As with all aniline derivatives, 3-Cyclopropyl-N-methylaniline should be handled with care in a well-ventilated area, preferably a chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed.
-
Skin and Eye Irritation: May cause skin and eye irritation.
-
Inhalation: May be harmful if inhaled.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.
References
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